Tridecylbenzene

Catalog No.
S573006
CAS No.
123-02-4
M.F
C19H32
M. Wt
260.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tridecylbenzene

CAS Number

123-02-4

Product Name

Tridecylbenzene

IUPAC Name

tridecylbenzene

Molecular Formula

C19H32

Molecular Weight

260.5 g/mol

InChI

InChI=1S/C19H32/c1-2-3-4-5-6-7-8-9-10-11-13-16-19-17-14-12-15-18-19/h12,14-15,17-18H,2-11,13,16H2,1H3

InChI Key

MCVUKOYZUCWLQQ-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCC1=CC=CC=C1

Synonyms

A 215, A-215, alkylate 215, alkylate-215

Canonical SMILES

CCCCCCCCCCCCCC1=CC=CC=C1

Environmental Science Research:

  • TDB as a model pollutant: Due to its widespread presence in the environment and its relatively simple structure, TDB is sometimes used as a model pollutant in environmental science research. Scientists can study the behavior and fate of TDB in the environment to understand the transport and degradation of other organic pollutants. For instance, research has been conducted on the biodegradation of TDB by microorganisms in soil and water [].

Material Science Research:

  • TDB as a reference material: TDB can be used as a reference material in various material science studies. For example, it can be used to calibrate analytical instruments used to measure organic compounds in environmental samples []. Additionally, TDB can be used to study the properties of self-assembled monolayers, which are thin films formed by the spontaneous adsorption of molecules onto a surface [].

Tridecylbenzene is an aromatic compound classified as an alkylbenzene, characterized by a benzene ring with a tridecyl group (a straight-chain hydrocarbon consisting of thirteen carbon atoms) attached. Its chemical formula is C19H32C_{19}H_{32}, and it has a molecular weight of approximately 256.47 g/mol. This compound is typically a colorless to pale yellow liquid with a boiling point of around 346 °C and a melting point of approximately 10 °C .

Tridecylbenzene is notable for its hydrophobic properties, making it useful in various industrial applications, particularly in the formulation of surfactants and lubricants. Its structure allows for significant versatility in

Tridecylbenzene is considered a low-to-moderate toxicity compound []. However, it can cause skin irritation and may be harmful if inhaled or ingested []. It is also classified as a marine pollutant due to its persistence in the environment and potential harm to aquatic life [].

, primarily due to the reactivity of the benzene ring. Key reactions include:

  • Halogenation: The introduction of halogens into the benzene ring can occur under acidic conditions.
  • Nitration: This process involves the substitution of a hydrogen atom on the benzene ring with a nitro group, typically using nitric acid.
  • Sulfonation: The addition of sulfonic acid groups can be achieved through electrophilic substitution.
  • Friedel-Crafts Reaction: This reaction allows for the alkylation or acylation of the benzene ring using alkyl halides or acyl chlorides .

Reactivity with bases and diazo compounds can also lead to exothermic reactions, indicating potential for further functionalization .

Tridecylbenzene can be synthesized through several methods:

  • Alkylation of Benzene: The most common method involves the alkylation of benzene with tridecyl chloride using a Lewis acid catalyst, such as aluminum chloride.
  • Friedel-Crafts Reaction: This method allows for the direct introduction of the tridecyl group onto the benzene ring under suitable conditions.
  • Hydroformylation: An alternative approach includes hydroformylating olefins to produce aldehydes followed by subsequent reactions to form tridecylbenzene .

Tridecylbenzene finds utility in various applications, including:

  • Surfactants: It serves as a precursor in synthesizing surfactants used in detergents and emulsifiers.
  • Lubricants: Its hydrophobic nature makes it suitable for formulating lubricants with enhanced performance characteristics.
  • Chemical Intermediates: Tridecylbenzene can be further modified to create other valuable chemical compounds used in industrial processes .

Interaction studies involving tridecylbenzene focus primarily on its reactivity with other chemical species. For instance, research indicates that it can interact exothermically with bases and diazo compounds, leading to various substitution products. These interactions are crucial for understanding its behavior in industrial formulations and environmental contexts .

Tridecylbenzene belongs to a broader class of alkylbenzenes. Here are some similar compounds along with a comparison highlighting its uniqueness:

Compound NameChemical FormulaUnique Features
DodecylbenzeneC_{18}H_{30}Shorter alkyl chain; commonly used in surfactants
TetradecylbenzeneC_{20}H_{34}Longer alkyl chain; exhibits different physical properties
HexadecylbenzeneC_{22}H_{38}Even longer chain; higher boiling point
NonadecylbenzeneC_{21}H_{34}Similar structure but with different carbon count

Tridecylbenzene's unique feature lies in its balance between molecular size and hydrophobicity, making it particularly effective in applications requiring moderate solubility and stability .

Physical Description

Tridecylbenzene is a colorless liquid. (USCG, 1999)
Liquid

Color/Form

Colorless liquid

XLogP3

9.3

Boiling Point

654.8 °F at 760 mm Hg (USCG, 1999)
346.0 °C
346 °C

Flash Point

greater than 230 °F (USCG, 1999)

Density

0.881 (USCG, 1999)
0.8550 @ 25 °C/4 °C

LogP

9.36 (LogP)
log Kow= 9.36

Melting Point

50 °F (USCG, 1999)
10.0 °C
10 °C

UNII

E6K14656YO

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 1 notifications to the ECHA C&L Inventory.;
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

1.27e-05 mmHg
1.27X10-5 mm Hg @ 25 °C

Pictograms

Environmental Hazard

Environmental Hazard

Other CAS

123-02-4
29463-64-7
68648-87-3
129813-59-8
53570-71-1

Wikipedia

Tridecylbenzene

Methods of Manufacturing

REACTION OF BENZENE WITH MONOCHLOROPARAFFIN MIXTURES (ALUMINUM CHLORIDE CATALYST COMPLEX) OR INTERNAL OLEFIN MIXTURES (HYDROGEN FLUORIDE CATALYST) FORMS A MIXTURE OF LINEAR ALKYLBENZENES WITH CHAIN LENGTHS OF C10 TO C14 (C12 OR C13 AVERAGE)

General Manufacturing Information

All other basic organic chemical manufacturing
All other chemical product and preparation manufacturing
Services
Soap, cleaning compound, and toilet preparation manufacturing
Wholesale and retail trade
Benzene, C10-16-alkyl derivs.: ACTIVE
Benzene, tridecyl-: INACTIVE
Benzene, mono-C12-14-alkyl derivs.: ACTIVE
Forms stable foams in presence of fat.

Dates

Modify: 2023-08-15

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